(6-Bromo-2-fluoro-3-iodophenyl)methanol
Overview
Description
(6-Bromo-2-fluoro-3-iodophenyl)methanol: is an organic compound with the molecular formula C7H5BrFIO and a molecular weight of 330.92 g/mol . It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with a methanol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2-fluoro-3-iodophenyl)methanol typically involves multi-step organic reactions. One common method is the halogenation of a phenylmethanol derivative, followed by selective substitution reactions to introduce the bromine, fluorine, and iodine atoms at specific positions on the phenyl ring . The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: (6-Bromo-2-fluoro-3-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen atoms or convert the methanol group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are employed for halogen substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of halogens .
Scientific Research Applications
Chemistry: In chemistry, (6-Bromo-2-fluoro-3-iodophenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique halogenated structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study the effects of halogenated phenylmethanol derivatives on biological systems. It may serve as a model compound for investigating the interactions of halogenated organic molecules with enzymes and other biomolecules .
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structure may be modified to develop new drugs with specific biological activities, such as antimicrobial or anticancer agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique reactivity and functional groups make it suitable for various applications, including the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (6-Bromo-2-fluoro-3-iodophenyl)methanol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of halogen atoms can influence the compound’s binding affinity and specificity towards these targets. The methanol group may participate in hydrogen bonding or other interactions that contribute to the compound’s overall activity .
Comparison with Similar Compounds
- (6-Bromo-2-fluoro-3-iodophenyl)boronic acid
- (2-Bromo-3-iodophenyl)methanol
- (3-Bromo-2-iodophenyl)methanol
Uniqueness: (6-Bromo-2-fluoro-3-iodophenyl)methanol is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the phenyl ring, along with the presence of a methanol group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(6-bromo-2-fluoro-3-iodophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUDBLYQCQAZMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)CO)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284955 | |
Record name | 6-Bromo-2-fluoro-3-iodobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449008-03-0 | |
Record name | 6-Bromo-2-fluoro-3-iodobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-fluoro-3-iodobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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